N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine
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Overview
Description
N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine is a compound that features a tetrahydropyridine ring and a thietan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved by the partial reduction of pyridinium salts using borohydride reagents.
Attachment of the Thietan-3-amine Moiety: The thietan-3-amine group can be introduced through nucleophilic substitution reactions. This involves reacting the tetrahydropyridine intermediate with an appropriate thietan-3-amine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be further reduced to form fully saturated amines.
Substitution: The thietan-3-amine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Saturated amines.
Substitution: Various substituted thietan-3-amine derivatives.
Scientific Research Applications
N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies related to neurodegenerative diseases due to its structural similarity to known neurotoxins.
Mechanism of Action
The mechanism of action of N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to inhibit mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress . This can result in dopaminergic neuronal damage, making it a useful tool in neurodegenerative disease research.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,6-Tetrahydropyridine derivatives: These compounds have various pharmacological activities and are used in drug discovery.
Uniqueness
N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine is unique due to the presence of both a tetrahydropyridine ring and a thietan-3-amine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H20N2S |
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Molecular Weight |
212.36 g/mol |
IUPAC Name |
N-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C11H20N2S/c1-10-2-5-13(6-3-10)7-4-12-11-8-14-9-11/h2,11-12H,3-9H2,1H3 |
InChI Key |
BNURSKJSYKHZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(CC1)CCNC2CSC2 |
Origin of Product |
United States |
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